

An In-depth Technical Guide to 4-Formylphenoxyacetic Acid

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Compound of Interest

Compound Name: *4-Formylphenoxyacetic acid*

Cat. No.: *B182531*

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CAS Number: 22042-71-3

This technical guide provides a comprehensive overview of **4-Formylphenoxyacetic acid**, a versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

4-Formylphenoxyacetic acid, also known as (4-carboxymethoxy)benzaldehyde, is a solid organic compound.^{[1][2]} Its key physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	22042-71-3	[3]
Molecular Formula	C ₉ H ₈ O ₄	[1][3]
Molecular Weight	180.16 g/mol	[1][3]
Appearance	Pale cream to cream to pale brown powder	[4]
Melting Point	193-196 °C	
Solubility	Soluble in hot methanol	[2]
IUPAC Name	2-(4-formylphenoxy)acetic acid	[1]
InChI Key	OYNIIKHNXNPSAG-UHFFFAOYSA-N	
SMILES	OC(=O)COc1ccc(C(=O)cc1	

Synthesis and Mechanism

4-Formylphenoxyacetic acid is typically synthesized via a Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with an acetate synthon, such as chloroacetic acid or ethyl bromoacetate, in the presence of a base. The aldehyde group provides a reactive site for further modification, making this compound a valuable building block.

Experimental Protocol: Synthesis of **4-Formylphenoxyacetic Acid**

This protocol is adapted from established methods for synthesizing phenoxyacetic acid derivatives.[5][6][7]

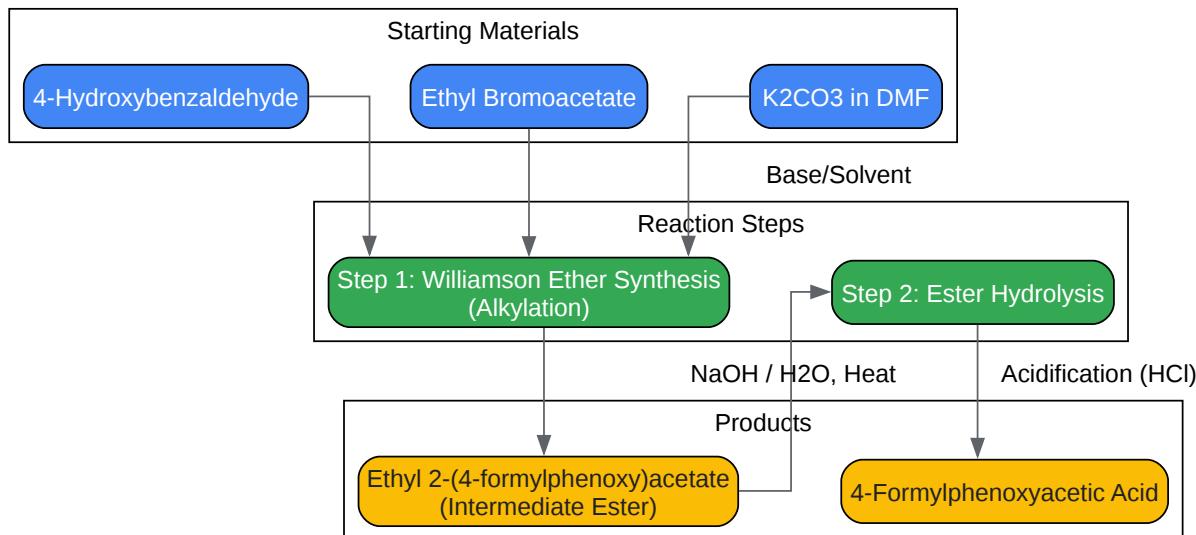
Materials:

- 4-hydroxybenzaldehyde
- Ethyl bromoacetate or Chloroacetic acid
- Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

- Dimethylformamide (DMF) or Water
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate (EtOAc)
- Brine

Procedure:

- Alkylation:
 - Dissolve 4-hydroxybenzaldehyde (1 equivalent) in DMF.
 - Add potassium carbonate (2 equivalents) to the solution.
 - Add ethyl bromoacetate (1 equivalent) dropwise to the mixture.
 - Stir the reaction mixture at room temperature for 12 hours or heat to 80°C for 4 hours to form the corresponding ester, ethyl 2-(4-formylphenoxy)acetate.[5][7]
- Hydrolysis:
 - The resulting ester is then subjected to hydrolysis. This can be achieved by adding a solution of sodium hydroxide and heating the mixture.
- Work-up and Purification:
 - After cooling, the reaction mixture is acidified with HCl to precipitate the crude product.
 - The precipitate is collected by filtration, washed with water, and dried.
 - Further purification can be achieved by recrystallization from a suitable solvent, such as aqueous ethanol or hot methanol, to yield pure **4-Formylphenoxyacetic acid**.[2]



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Caption: General workflow for the synthesis of **4-Formylphenoxyacetic acid**.

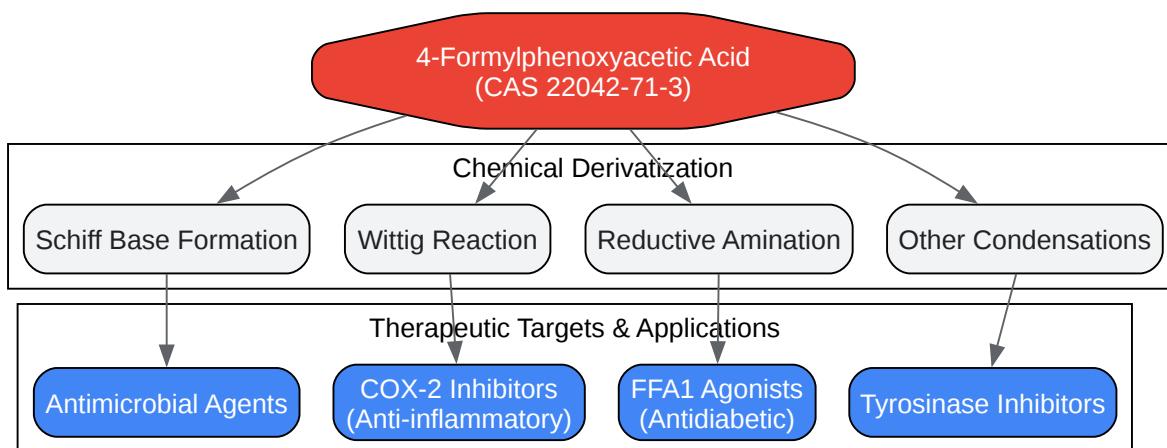
Applications in Drug Discovery and Development

4-Formylphenoxyacetic acid serves as a critical scaffold and intermediate in the synthesis of a wide range of biologically active molecules. Its phenoxyacetic acid core combined with a reactive aldehyde group allows for extensive chemical modification to explore structure-activity relationships (SAR).

Key Therapeutic Areas:

- **Anti-inflammatory Agents (COX-2 Inhibitors):** The phenoxyacetic acid moiety is a key structural feature in some non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of **4-formylphenoxyacetic acid** have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than non-selective inhibitors.^[5]

- Antidiabetic Agents (FFA1 Agonists): The free fatty acid receptor 1 (FFA1) is a G-protein coupled receptor that enhances glucose-stimulated insulin secretion, making it a target for type 2 diabetes treatment.[8] Phenoxyacetic acid derivatives have been identified as potent FFA1 agonists, and **4-formylphenoxyacetic acid** is a key starting material for creating libraries of these compounds.[8]
- Enzyme Inhibitors: Derivatives have been synthesized and evaluated as tyrosinase inhibitors, which are of interest in treating hyperpigmentation disorders and have applications in the food industry.
- Antimicrobial Agents: Various Schiff base and other derivatives synthesized from **4-formylphenoxyacetic acid** have shown promising antibacterial and antifungal activities.



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Caption: Role of **4-Formylphenoxyacetic acid** as a scaffold in drug discovery.

Biological Activity and Quantitative Data

While **4-Formylphenoxyacetic acid** is primarily an intermediate, its derivatives have demonstrated significant biological activity. The data below pertains to compounds synthesized from **4-formylphenoxyacetic acid**.

Derivative Class	Target	Key Finding	IC ₅₀ / Activity	Reference
Phenoxy Acetic Acid Derivatives	COX-1	Mild to moderate inhibitory effects.	IC ₅₀ = 4.07 ± 0.12 to 14.5 ± 0.2 μM	[5]
Phenoxy Acetic Acid Derivatives	COX-2	Potent inhibitory activity.	IC ₅₀ = 0.08 ± 0.01 to 0.15 ± 0.01 μM	[5]
Phenoxyacetic Acid Derivatives	FFA1 Agonist	Potent agonistic activity for potential diabetes treatment.	EC ₅₀ = 43.6 nM	[8]
4-hydroxybenzaldehyde derivatives	Tyrosinase	More potent inhibitory activities than the parent compound.	IC ₅₀ < 1.22 mM	

Experimental Protocol: In Vitro COX Inhibition Assay (General)

This protocol outlines a general method for evaluating the COX-1/COX-2 inhibitory activity of compounds derived from **4-formylphenoxyacetic acid**.[\[5\]](#)

Objective: To determine the IC₅₀ values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

- Test compounds (dissolved in DMSO)
- Ovine COX-1 and human recombinant COX-2 enzymes
- Arachidonic acid (substrate)

- Reaction buffer (e.g., Tris-HCl)
- EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

Procedure:

- Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
- Incubation:
 - In a multi-well plate, add the enzyme solution, reaction buffer, and various concentrations of the test compound.
 - Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
- Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., HCl).
- Quantification: Measure the concentration of PGE₂, a primary product of the COX reaction, using a competitive EIA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
 - Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Safety and Handling

4-Formylphenoxyacetic acid requires careful handling in a laboratory setting.

- Hazard Classifications: Acute toxicity (oral, Category 4), Skin irritation (Category 2), Eye irritation (Category 2), and Specific target organ toxicity - single exposure (respiratory

system, Category 3).[1]

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a cool, dry place (recommended 2-8°C), away from oxidizing agents. The compound may be air-sensitive.[2]

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